molecular formula C19H16N6O3 B2438951 2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide CAS No. 897614-96-9

2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide

Cat. No. B2438951
CAS RN: 897614-96-9
M. Wt: 376.376
InChI Key: NKZPDTVCIXGFBY-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes an indole ring, a tetrazole ring, a methoxyphenyl group, and an oxoacetamide group. These groups are often found in biologically active compounds, suggesting that this molecule may have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups . The indole and tetrazole rings are likely to contribute to the rigidity of the molecule, while the methoxyphenyl and oxoacetamide groups may provide sites for potential interactions with biological targets.


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule . The indole and tetrazole rings may participate in electrophilic aromatic substitution reactions, while the oxoacetamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . The presence of multiple polar groups (such as the oxoacetamide and tetrazole) could increase its solubility in polar solvents, while the aromatic rings could contribute to its solubility in nonpolar solvents.

Scientific Research Applications

Antimicrobial Properties

  • Derivatives of this compound, specifically 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, showing promising results (Debnath & Ganguly, 2015).

Antiallergic Potential

  • Novel indolecarboxamidotetrazoles, including derivatives of the mentioned compound, have been synthesized and found to inhibit the release of histamine from anti-IgE-stimulated basophilic leukocytes obtained from allergic donors, indicating potential antiallergy applications (Unangst et al., 1989).

Methuosis Induction in Cancer Cells

  • Indole-based chalcones related to this compound have been synthesized and evaluated for their ability to induce methuosis, a novel type of nonapoptotic cell death, in glioblastoma and other types of cancer cells (Robinson et al., 2012).

Potential in Angiotensin II Antagonism

  • Derivatives of the compound have been synthesized and tested for interaction with AT1 receptors, showing potential as angiotensin II antagonists (Harmat et al., 1995).

Cannabinoid Receptor Type 2 Ligands

  • Some derivatives of this compound have shown potential as potent and selective CB2 ligands in preliminary biological evaluations (Moldovan et al., 2017).

Antioxidant Properties

  • N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives related to this compound have shown considerable antioxidant activity (Gopi & Dhanaraju, 2020).

Anticancer Activities

  • Compounds with structural similarities have been studied for their anticancer activities against various cell lines, showing selective cytotoxicity and apoptosis induction (Evren et al., 2019).

Safety and Hazards

Without specific experimental data, it’s difficult to predict the exact safety and hazards associated with this compound . As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods.

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be an interesting target for future research . Studies could be conducted to determine its synthesis, characterize its physical and chemical properties, investigate its mechanism of action, and assess its potential as a therapeutic agent.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-28-13-8-6-12(7-9-13)25-17(22-23-24-25)11-21-19(27)18(26)15-10-20-16-5-3-2-4-14(15)16/h2-10,20H,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZPDTVCIXGFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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